molecular formula C6H13NO2 B14899359 Azepane-3,4-diol

Azepane-3,4-diol

Cat. No.: B14899359
M. Wt: 131.17 g/mol
InChI Key: PIOBZIRNQHSVNR-UHFFFAOYSA-N
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Description

Azepane-3,4-diol is a seven-membered heterocyclic amine (azepane) featuring hydroxyl groups at the 3- and 4-positions. Its molecular formula is C₆H₁₃NO₂, with a molar mass of 147.17 g/mol. The compound combines the structural rigidity of a saturated azepane ring with the polarity and hydrogen-bonding capacity of vicinal diols.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

azepane-3,4-diol

InChI

InChI=1S/C6H13NO2/c8-5-2-1-3-7-4-6(5)9/h5-9H,1-4H2

InChI Key

PIOBZIRNQHSVNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CNC1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-3,4-diol can be synthesized through various methods. One common approach involves the ring expansion of five or six-membered compounds using thermal, photochemical, or microwave irradiation techniques . Another method includes the Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azepane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of Azepane-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Lignan Metabolites (SC1 and EC1-2)

Structural Features :

  • SC1 [(7α,7′α,8α,8′α)-3′,4′-methylenedioxy-7,9′:7′,9-diepoxylignane-3,4-diol] and EC1-2 [(7α,7′β,8α,8′α)-3,4-methylenedioxy-7,9′:7′,9-diepoxylignane-3′,4′-diol] are lignan derivatives with fused bicyclic frameworks and vicinal diol groups .
  • Unlike Azepane-3,4-diol, these compounds contain methylenedioxy and epoxylignane moieties, contributing to greater structural complexity.

Aliphatic Diols (Propane-1,2-diol, Butane-1,4-diol)

Structural Features :

  • Simple linear diols like propane-1,2-diol (C₃H₈O₂) and butane-1,4-diol (C₄H₁₀O₂) lack heterocyclic or nitrogen-containing backbones .

Functional Differences :

  • These diols are primarily used as solvents , antifreeze agents, or precursors in polymer synthesis due to their low molecular weights and high hydrophilicity .

Unsaturated Diols (1-Octene-3,4-diol)

Structural Features :

  • 1-Octene-3,4-diol (C₈H₁₆O₂) is an aliphatic diol with a double bond at the 1-position, synthesized via epoxidation and hydrolysis of 1,3-octadiene .

Functional Differences :

  • The unsaturated backbone increases reactivity in polymerization or oxidation reactions, unlike the saturated azepane ring .
  • This compound’s nitrogen atom introduces basicity , enabling participation in acid-base reactions or coordination chemistry.

Azepane Derivatives (2-(3,4-Dichlorophenyl)azepane)

Structural Features :

  • 2-(3,4-Dichlorophenyl)azepane (C₁₂H₁₅Cl₂N) substitutes the azepane ring with a hydrophobic dichlorophenyl group but lacks diol functionalities .

Functional Differences :

  • The dichlorophenyl group enhances lipophilicity , making it suitable for targeting hydrophobic biological targets .
  • This compound’s diol groups improve water solubility , a critical factor in drug bioavailability.

Data Table: Key Comparative Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
This compound C₆H₁₃NO₂ 147.17 Azepane ring, vicinal diols Pharmaceutical intermediates
SC1 (Lignan metabolite) C₂₀H₁₈O₈ 386.35 Methylenedioxy, epoxylignane Senescence suppression
Propane-1,2-diol C₃H₈O₂ 76.09 Linear diol Solvent, antifreeze
1-Octene-3,4-diol C₈H₁₆O₂ 144.21 Unsaturated diol Polymer synthesis
2-(3,4-Dichlorophenyl)azepane C₁₂H₁₅Cl₂N 244.16 Azepane, dichlorophenyl Pharmacological research

Research Findings and Implications

  • Biological Activity : Lignan metabolites (SC1, EC1-2) demonstrate senescence suppression, while this compound’s bioactivity remains underexplored . Its diol groups may enable interactions with enzymes or receptors, akin to quercetin derivatives in onion extracts .
  • Synthetic Accessibility : this compound’s synthesis likely involves ring-closing metathesis or cyclization, contrasting with the epoxidation-hydrolysis routes for unsaturated diols .
  • Solubility and Stability: The compound’s balance of polar (diol) and nonpolar (azepane) groups positions it as a versatile intermediate, outperforming purely aliphatic diols in targeted applications .

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